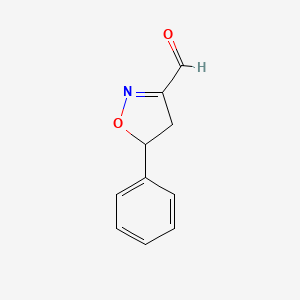
N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide typically involves the reaction of isopropylamine with a thiadiazole derivative. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isopropylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification of the product through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent. It has been studied for its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Wirkmechanismus
The mechanism of action of N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thiol, 1,3,4-thiadiazole-2-amine, and 1,3,4-thiadiazole-2-carboxylic acid.
Uniqueness: The presence of the isopropyl group and the succinamide moiety in N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
107811-27-8 |
|---|---|
Molekularformel |
C9H14N4O2S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
N'-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C9H14N4O2S/c1-6(2)11-7(14)3-4-8(15)12-9-13-10-5-16-9/h5-6H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) |
InChI-Schlüssel |
CSSYWLJETIHDEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCC(=O)NC1=NN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


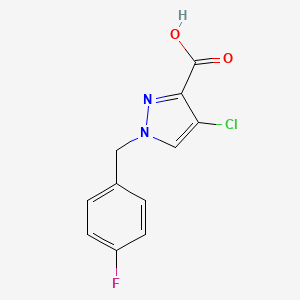
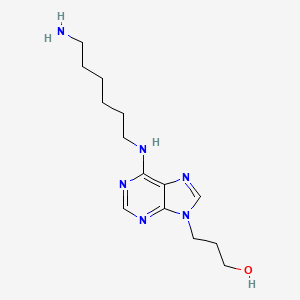
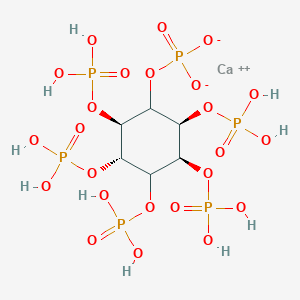

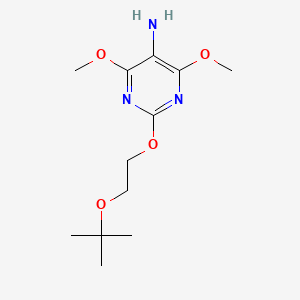
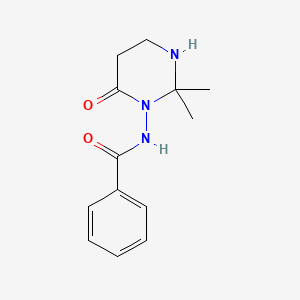

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


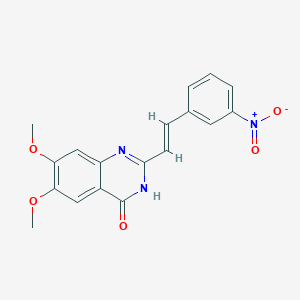
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
